REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:6])[CH2:3][CH2:4][OH:5].N1C=CC=CC=1.Cl[C:14]([O:16][CH2:17][Cl:18])=[O:15]>ClCCl>[C:14](=[O:15])([O:5][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1])[O:16][CH2:17][Cl:18]
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CC(CCO)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The dichloromethane solution was washed with water thrice and once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCCl)(OCCC(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |